molecular formula C7H6NNaO4S B13184402 Sodium 2-methyl-3-nitrobenzene-1-sulfinate

Sodium 2-methyl-3-nitrobenzene-1-sulfinate

Cat. No.: B13184402
M. Wt: 223.18 g/mol
InChI Key: YFRXBHHYVOTWFM-UHFFFAOYSA-M
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Description

Sodium 2-methyl-3-nitrobenzene-1-sulfinate (CAS 1508162-92-2) is a bench-stable, odorless sodium sulfinate salt valued in synthetic chemistry as a versatile building block for the construction of valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Its molecular formula is C 7 H 6 NNaO 4 S and it has a molecular weight of 223.18 g/mol . As part of the sodium sulfinate family, this compound can act as a sulfonylating, sulfenylating, or sulfinylating reagent depending on the reaction conditions, enabling diverse synthetic pathways . A key application is in the copper-catalyzed redox coupling with nitroarenes to form N-aryl sulfonamides, a common pharmacophore, where the sulfinate acts as both a coupling partner and an internal reductant, eliminating the need for external reducing agents . Furthermore, sulfinate salts are pivotal precursors for synthesizing sulfones, including vinyl sulfones and β-keto sulfones, as well as sulfonamides and thiosulfonates . The 2-methyl-3-nitrobenzene moiety provides a specific substitution pattern that can influence reactivity and steric hindrance in metal-catalyzed cross-couplings and radical sulfonylation reactions, making it a valuable and specialized reagent for medicinal chemistry and drug discovery research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;2-methyl-3-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-5-6(8(9)10)3-2-4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

YFRXBHHYVOTWFM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 2-methyl-3-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: : Industrial production of sodium sulfinates may involve more scalable methods, such as continuous flow processes, to meet the demand for large quantities. These methods often utilize automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2-methyl-3-nitrobenzene-1-sulfinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-methyl-3-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical transformations, targeting specific molecular pathways and functional groups .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Sodium 2-methyl-3-nitrobenzene-1-sulfinate: Aromatic benzene core with electron-withdrawing nitro (-NO₂) and methyl (-CH₃) substituents, paired with a sulfinate (-SO₂⁻) group.
  • Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8): Aliphatic propene backbone with a sulfonate (-SO₃⁻) group and a methyl substituent on the double bond .
Property This compound Sodium 2-methylprop-2-ene-1-sulphonate
Molecular Formula C₇H₆NNaO₄S C₄H₇NaO₃S
Molecular Weight (g/mol) 223.18 ~158.07 (calculated)
Functional Group Sulfinate (-SO₂⁻) Sulfonate (-SO₃⁻)
Core Structure Aromatic benzene Aliphatic propene

Reactivity and Stability

  • The nitro group in the target compound enhances electrophilic substitution resistance in the aromatic ring, whereas the aliphatic sulfonate’s double bond may participate in addition reactions .
  • Sulfinates (RSO₂⁻) are less oxidized than sulfonates (RSO₃⁻), making them stronger nucleophiles and more reactive in redox or substitution reactions .

Comparison with Sulfonylurea Methyl Esters (Pesticides)

While structurally distinct, sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () share sulfonyl (-SO₂-) functional groups. Key differences include:

  • Applications : Sulfonylureas are herbicides inhibiting acetolactate synthase, whereas sodium sulfinates/sulfonates are typically intermediates or reagents .
  • Functional Groups : Sulfonylureas feature sulfonyl bridges linked to triazine or benzoate moieties, contrasting with the ionic sulfinate/sulfonate salts .

Biological Activity

Sodium 2-methyl-3-nitrobenzene-1-sulfinate is a compound of increasing interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a sulfonate group attached to a methyl-substituted benzene ring. The compound's structure can be represented as follows:

C7H8NO3S\text{C}_7\text{H}_8\text{N}\text{O}_3\text{S}

This structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various biological macromolecules, leading to several pharmacological effects.

  • Antimicrobial Activity : Research indicates that sulfinates, including this compound, exhibit significant antimicrobial properties. A study showed that derivatives of sulfinates displayed inhibition against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound has also been investigated for its anticancer activity. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
  • Mechanistic Insights : The mechanism by which this compound exerts its effects may involve:
    • Oxidative Stress Induction : The generation of ROS can lead to oxidative damage in cancer cells, promoting cell death.
    • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus1822
Escherichia coli2025
Klebsiella pneumoniae2527

The data indicate that this compound exhibits comparable activity to standard antibiotics, highlighting its potential as an antimicrobial agent.

Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings are presented in Table 2.

Cell Line IC50 (µM) Control IC50 (µM)
MCF-71510
A5492012

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several case studies have documented the effects of nitroaromatic compounds similar to this compound. For instance, one study reported severe methemoglobinemia following exposure to nitrobenzene derivatives, emphasizing the importance of understanding the toxicological profiles of such compounds .

Another case highlighted the therapeutic potential of nitro compounds in treating specific types of cancers, where patients showed improved outcomes following treatment with nitroaromatic agents .

Q & A

Q. What are the established synthetic routes for Sodium 2-methyl-3-nitrobenzene-1-sulfinate, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of a nitro-substituted toluene derivative, followed by neutralization with sodium hydroxide. Key steps include controlling nitration regioselectivity and sulfonate group introduction. Optimization may involve adjusting reaction temperature (e.g., 0–5°C for nitration to minimize byproducts) and using anhydrous conditions to prevent hydrolysis. Recrystallization from methanol-water mixtures enhances purity . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ pH titration .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Purity is evaluated using HPLC with a phosphate-buffered mobile phase (pH 7.1) to ensure compound stability during analysis . Complementary techniques include 1H^1H-NMR to verify substituent positions and FT-IR to confirm sulfonate (SO3\text{SO}_3^-) and nitro (NO2\text{NO}_2) functional groups. Quantitative elemental analysis (C, H, N, S) further validates stoichiometric ratios .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to potential irritancy and nitro group reactivity, use nitrile gloves, lab coats, and fume hoods. Avoid contact with reducing agents to prevent explosive decomposition. Store in airtight containers under inert gas (e.g., argon) to minimize moisture absorption and oxidative degradation .

Q. How does the structural configuration of this compound influence its reactivity in organic synthesis?

The electron-withdrawing nitro group at the 3-position deactivates the benzene ring, directing electrophilic substitutions to the 5-position. The methyl group at 2-position introduces steric hindrance, moderating sulfinate group reactivity in nucleophilic displacements. Comparative studies with analogs (e.g., 4-nitro derivatives) highlight these electronic effects .

Q. What are the common solvents and conditions for recrystallizing this compound to achieve high purity?

Recrystallization from a 3:1 v/v methanol-water mixture at 50–60°C yields high-purity crystals. Slow cooling (1–2°C/min) minimizes solvent inclusion. Centrifugation or vacuum filtration removes residual impurities, followed by drying under reduced pressure (40°C, 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Cross-validate data using multiple techniques: X-ray crystallography for definitive structural assignments, 13C^{13}\text{C}-NMR for carbon environments, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in nitro group vibrational frequencies (FT-IR) may arise from crystal packing effects, necessitating computational DFT modeling .

Q. What advanced computational methods support the structural elucidation of this compound, and how do they compare to crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles, which can be benchmarked against SHELX-refined crystallographic data. Discrepancies >0.05 Å may indicate solvation effects or lattice distortions in the crystal structure .

Q. What methodological frameworks are recommended for assessing the stability of this compound under varying environmental conditions?

Conduct accelerated stability studies (40°C/75% RH, 3 months) with periodic HPLC analysis to track degradation products (e.g., desulfonation or nitro reduction). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. How do steric and electronic effects of the nitro and methyl substituents impact the sulfinate group's reactivity in cross-coupling reactions?

The nitro group's electron-withdrawing nature enhances sulfinate leaving-group ability, facilitating SNAr reactions. Steric hindrance from the methyl group reduces accessibility to bulky electrophiles, as shown in comparative Suzuki-Miyaura coupling yields with substituted aryl halides .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?

Use stepwise synthesis: isolate and purify intermediates (e.g., 2-methyl-3-nitrobenzenesulfonic acid) before neutralization. Employ scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted reagents. Optimize stoichiometry via DoE (Design of Experiments) to reduce polysubstitution byproducts .

Methodological Notes

  • Crystallography : SHELX programs are critical for refining crystal structures, particularly for resolving disorder in nitro or sulfonate groups .
  • Analytical Validation : Follow guidelines from sodium intake studies to critically appraise method precision and bias, ensuring reproducibility .
  • Safety Protocols : Adopt MedChemExpress and Sigma-Aldrich safety frameworks for handling reactive intermediates .

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